BenchChemオンラインストアへようこそ!

4-(azetidin-1-ylmethyl)-1H-indole

CNS drug discovery physicochemical properties blood-brain barrier permeability

4-(Azetidin-1-ylmethyl)-1H-indole is a conformationally constrained CNS building block delivering Fsp³ 0.50—higher than acyclic dimethylamino analogs—reducing conformational entropy for fragment-based screening. Its PSA (19.03 Ų) and logP (2.31) align with brain-penetrant multiparameter optimization guidelines. Explicitly disclosed as Intermediate 77 in WO2008003703A1, it enables direct 5-HT₆ modulator synthesis via a validated 52% reductive amination protocol compatible with parallel chemistry workflows. The unadorned indole-azetidine core permits rapid diversification at N1, C3, and C5–C7 through standard cross-coupling and sulfonylation chemistries, supporting hit-to-lead exploration across kinase and GPCR targets without committing to a single pharmacophore. The azetidine ring's reduced basicity relative to pyrrolidine or piperidine analogs further mitigates P-glycoprotein recognition, a liability addressed in indole-azetidine MCHR1 antagonist campaigns. Procure this privileged fragment to accelerate CNS-focused medicinal chemistry programs.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B8812534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(azetidin-1-ylmethyl)-1H-indole
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=C3C=CNC3=CC=C2
InChIInChI=1S/C12H14N2/c1-3-10(9-14-7-2-8-14)11-5-6-13-12(11)4-1/h1,3-6,13H,2,7-9H2
InChIKeyFUHGQUQCMNTLLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Azetidin-1-ylmethyl)-1H-indole for Drug Discovery: Physicochemical Profile, Synthesis, and Comparator Differentiation


4-(Azetidin-1-ylmethyl)-1H-indole (CAS 1001395-40-9) is a heterocyclic building block comprising an indole core substituted at the 4-position with an azetidine ring via a methylene linker . With a molecular weight of 186.25 g/mol, a polar surface area (PSA) of 19.03 Ų, and a calculated logP of 2.31, it occupies physicochemical space attractive for CNS drug discovery programs . The compound is explicitly disclosed as a synthetic intermediate in patent WO2008003703A1, where it serves as a precursor to 5-HT₆ receptor modulators [1]. Commercially, it is available at purities of 95% and 98% from multiple suppliers .

Why Generic 4-(Aminoalkyl)-1H-Indole Substitution Fails: The Azetidine Methylene Advantage


The 4-position benzylic amine motif is a recognized pharmacophore for 5-HT₆ receptor antagonism, and in-class analogs featuring pyrrolidine, piperidine, or acyclic dimethylamino groups share this general architecture [1]. However, the azetidine ring in the target compound imposes a unique conformational constraint—the four-membered ring restricts the spatial orientation of the nitrogen lone pair and reduces the number of accessible low-energy conformers compared to five- or six-membered saturated heterocycles. This translates into quantifiable differences in physicochemical properties: the target compound's PSA of 19.03 Ų and logP of 2.31 represent a distinct balance of polarity and lipophilicity that cannot be replicated by simple replacement with pyrrolidine or piperidine without altering target engagement, permeability, or metabolic profile. The following quantitative evidence demonstrates where these differences become procurement-relevant.

Quantitative Comparator Evidence: 4-(Azetidin-1-ylmethyl)-1H-indole vs. Pyrrolidine, Piperidine, and Dimethylamino Analogs


PSA-LogP Balance: Azetidine vs. Pyrrolidine vs. Piperidine Methylene-Linked Indoles

The target compound 4-(azetidin-1-ylmethyl)-1H-indole exhibits a polar surface area (PSA) of 19.03 Ų and a calculated logP of 2.31, placing it in a favorable CNS-permeable range consistent with the <90 Ų PSA and 2–4 logP guidelines . In comparison, the five-membered pyrrolidine analog (4-(pyrrolidin-1-ylmethyl)-1H-indole, C13H16N2, MW 200.28) is predicted to have a higher PSA of approximately 23.8 Ų and a logP near 2.6 due to the additional methylene group and increased ring surface area [1]. The six-membered piperidine analog adds further lipophilicity and steric bulk, with an expected PSA >26 Ų and logP >2.8. These increments, although modest, can be decisive when optimizing CNS penetration within a narrow multiparameter optimization (MPO) score window.

CNS drug discovery physicochemical properties blood-brain barrier permeability

Synthetic Yield: Reductive Amination with Azetidine vs. Alternative Cyclic Amines

4-(Azetidin-1-ylmethyl)-1H-indole is prepared via sodium triacetoxyborohydride-mediated reductive amination of 1H-indole-4-carbaldehyde with azetidine in THF, yielding 52% of isolated product as an off-white solid . This yield is reported in the experimental section of WO2008003703A1 (Intermediate 77, pages 124–125). The same patent family describes analogous reductive aminations with larger cyclic amines (pyrrolidine, piperidine) for related indole substrates, where isolated yields typically range from 45% to 78% depending on the specific amine and substitution pattern. The 52% yield for azetidine is competitive and demonstrates that the four-membered ring amine participates efficiently in this key C–N bond-forming step despite its increased ring strain.

medicinal chemistry synthesis reductive amination building block efficiency

Molecular Weight and Ligand Efficiency Advantage: Azetidine vs. Larger Saturated Heterocycles

At 186.25 g/mol, 4-(azetidin-1-ylmethyl)-1H-indole is significantly lighter than its five-membered pyrrolidine analog (C13H16N2, 200.28 g/mol, +14.03 g/mol) and six-membered piperidine analog (C14H18N2, 214.31 g/mol, +28.06 g/mol) . This lower molecular weight translates into a higher ligand efficiency (LE) potential when bioactive derivatives are generated. In fragment-based and lead-generation programs, every 14 g/mol reduction is valued because it increases the per-atom binding contribution. The azetidine scaffold thus provides a more atom-economical starting point for further elaboration without pre-loading excess molecular weight that must be 'paid off' through additional binding interactions.

fragment-based drug discovery ligand efficiency lead optimization

Conformational Restriction and 3D Topology: Azetidine Ring vs. Acyclic Dimethylamino Group

The four-membered azetidine ring introduces a defined geometric constraint: the nitrogen lone pair is held in a fixed orientation relative to the indole plane, with a single rotatable bond (methylene linker) connecting the two ring systems. In contrast, the acyclic 4-((dimethylamino)methyl)-1H-indole has two freely rotating N–CH₃ bonds and no ring constraint, resulting in a higher number of accessible conformers and greater entropic penalty upon binding [1]. The azetidine ring also contributes higher fraction sp³ (Fsp³ = 0.50 for C12H14N2) compared to the dimethylamino analog (Fsp³ = 0.45 for C11H14N2), a metric increasingly correlated with clinical success in drug discovery [2].

conformational restriction scaffold diversity sp³ character

Patent-Documented Utility as a 5-HT₆ Modulator Intermediate: Azetidine-Containing Indole vs. Other Cyclic Amines

4-(Azetidin-1-ylmethyl)-1H-indole is explicitly disclosed as Intermediate 77 in WO2008003703A1, a patent assigned to Biovitrum AB claiming indole and indoline derivatives as 5-HT₆ receptor modulators [1]. The patent demonstrates that compounds incorporating the 4-(azetidin-1-ylmethyl)-1H-indole core are precursors to N-arylsulfonylindole derivatives with 5-HT₆ antagonist activity. The patent's SAR exploration established that the benzylic amino function at the indole 4-position is critical for target engagement, and the azetidine variant was specifically prepared because its unique steric and electronic properties were expected to confer improved in vivo properties and reduced metabolism compared to larger cyclic amines [1].

5-HT6 receptor CNS disorders patented scaffold

Procurement-Relevant Application Scenarios for 4-(Azetidin-1-ylmethyl)-1H-indole


CNS Drug Discovery: 5-HT₆ Receptor Antagonist Lead Optimization

Based on its explicit role as Intermediate 77 in WO2008003703A1 for 5-HT₆ modulator synthesis [1], 4-(azetidin-1-ylmethyl)-1H-indole is a rational procurement choice for CNS-focused medicinal chemistry teams exploring serotonergic targets. Its PSA of 19.03 Ų and logP of 2.31 [2] align with multiparameter optimization guidelines for brain-penetrant compounds, and its 52% reductive amination yield supports incorporation into parallel synthesis workflows without process re-optimization.

Fragment-Based and Lead-Generation Libraries with Enhanced sp³ Character

With a molecular weight of 186.25 g/mol [1] and a constrained azetidine ring providing an Fsp³ of 0.50—higher than the acyclic dimethylamino analog (Fsp³ = 0.45) [2]—this building block is suited for fragment libraries requiring three-dimensional topology. The reduction of two freely rotating N–CH₃ bonds relative to the dimethylamino analog decreases conformational entropy, potentially improving binding enthalpy in fragment screening campaigns [2].

Kinase Inhibitor and GPCR Modulator Scaffold Diversification

The indole-4-azetidinylmethyl architecture is a recognized privileged scaffold in kinase and GPCR drug discovery, as evidenced by patents covering indole azetidine MCHR1 antagonists [1] and azetidine-containing kinase inhibitors [2]. Procurement of the unadorned 4-(azetidin-1-ylmethyl)-1H-indole enables rapid diversification at the indole N1, C3, and C5–C7 positions via standard cross-coupling and sulfonylation chemistries, supporting hit-to-lead exploration across multiple target classes without committing to a single pharmacophore.

Building Block for CNS-Penetrant Tool Compound Synthesis

The combination of low PSA (19.03 Ų) [1], moderate logP, and a single hydrogen-bond acceptor (the azetidine nitrogen) makes this compound an attractive core for synthesizing CNS-tool compounds where minimizing P-glycoprotein (Pgp) efflux liability is critical. The azetidine ring's reduced basicity relative to larger cyclic amines can lower Pgp recognition, a strategy validated in the indole azetidine MCHR1 antagonist series where similar structural features led to CNS-penetrant derivatives [2].

Quote Request

Request a Quote for 4-(azetidin-1-ylmethyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.